molecular formula C25H35NO B1295440 p-Pentyloxybenzylidene p-heptylaniline CAS No. 39777-20-3

p-Pentyloxybenzylidene p-heptylaniline

Cat. No.: B1295440
CAS No.: 39777-20-3
M. Wt: 365.6 g/mol
InChI Key: QBYDDGRNEMVCJE-UHFFFAOYSA-N
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Description

p-Pentyloxybenzylidene p-heptylaniline: is an organic compound with the molecular formula C25H35NO. It is a member of the Schiff base family, characterized by the presence of a carbon-nitrogen double bond. This compound is known for its liquid crystalline properties, making it significant in the field of materials science, particularly in the development of liquid crystal displays.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Pentyloxybenzylidene p-heptylaniline typically involves a condensation reaction between p-pentyloxybenzaldehyde and p-heptylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Pentyloxybenzylidene p-heptylaniline can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the carbon-nitrogen double bond to a single bond, forming p-pentyloxybenzylamine and p-heptylaniline.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pentyloxy or heptyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as p-pentyloxybenzaldehyde or p-heptylaniline oxides.

    Reduction: p-Pentyloxybenzylamine, p-heptylaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: p-Pentyloxybenzylidene p-heptylaniline is extensively studied for its liquid crystalline properties. It is used in the development of new liquid crystal materials for display technologies, sensors, and other optoelectronic devices.

Biology and Medicine: Research into the biological applications of this compound is ongoing. Its potential as a molecular probe or in drug delivery systems is being explored due to its unique structural properties.

Industry: In the industrial sector, this compound is utilized in the manufacture of advanced materials, particularly in the production of liquid crystal displays and other electronic components.

Mechanism of Action

The mechanism of action of p-Pentyloxybenzylidene p-heptylaniline is primarily related to its ability to form liquid crystalline phases. The molecular structure allows for the alignment of molecules in a specific orientation, which is crucial for the functioning of liquid crystal displays. The compound interacts with electric fields, causing changes in the orientation of the molecules, which in turn affects the optical properties of the material.

Comparison with Similar Compounds

  • p-Methoxybenzylidene p-heptylaniline
  • p-Ethoxybenzylidene p-heptylaniline
  • p-Butoxybenzylidene p-heptylaniline

Comparison: p-Pentyloxybenzylidene p-heptylaniline is unique due to the presence of the pentyloxy group, which influences its liquid crystalline properties. Compared to its analogs with shorter alkoxy chains, it exhibits different phase transition temperatures and optical characteristics. This makes it particularly suitable for specific applications in liquid crystal technology where precise control over these properties is required.

Properties

IUPAC Name

N-(4-heptylphenyl)-1-(4-pentoxyphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35NO/c1-3-5-7-8-9-11-22-12-16-24(17-13-22)26-21-23-14-18-25(19-15-23)27-20-10-6-4-2/h12-19,21H,3-11,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYDDGRNEMVCJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39777-20-3
Record name p-Pentyloxybenzylidene-p-heptylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039777203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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